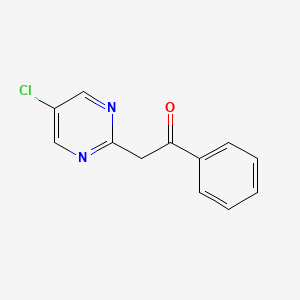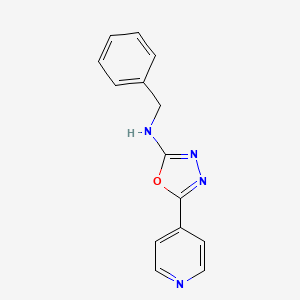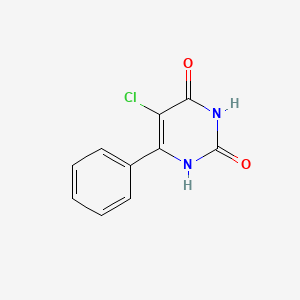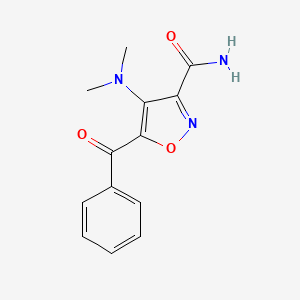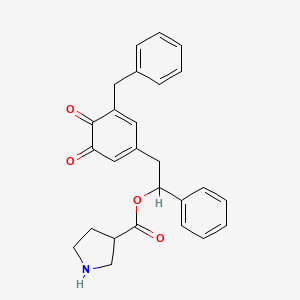![molecular formula C16H14N2O4 B12905716 Isoxazole, 4,5-dihydro-5-[(4-nitrophenoxy)methyl]-3-phenyl- CAS No. 93979-33-0](/img/structure/B12905716.png)
Isoxazole, 4,5-dihydro-5-[(4-nitrophenoxy)methyl]-3-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((4-Nitrophenoxy)methyl)-3-phenyl-4,5-dihydroisoxazole is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Nitrophenoxy)methyl)-3-phenyl-4,5-dihydroisoxazole typically involves the reaction of 4-nitrophenol with a suitable alkylating agent to form 4-nitrophenyl ether. This intermediate is then subjected to a cyclization reaction with a nitrile oxide to form the isoxazole ring. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
5-((4-Nitrophenoxy)methyl)-3-phenyl-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Cyclization: The isoxazole ring can participate in cycloaddition reactions with various dienophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Reducing agents: Hydrogen gas, palladium on carbon.
Electrophiles: Nitric acid, halogens.
Bases: Sodium hydride, potassium carbonate.
Solvents: Dimethylformamide, tetrahydrofuran.
Major Products Formed
The major products formed from these reactions include amino derivatives, halogenated phenyl derivatives, and various cycloaddition products .
科学的研究の応用
5-((4-Nitrophenoxy)methyl)-3-phenyl-4,5-dihydroisoxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and anti-inflammatory drugs.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 5-((4-Nitrophenoxy)methyl)-3-phenyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological activity .
類似化合物との比較
Similar Compounds
5-(4-Nitrophenoxy)tetrazole: Similar in structure but contains a tetrazole ring instead of an isoxazole ring.
5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione: Contains an indole ring and is used as a mechanism-based inhibitor in cancer research.
Uniqueness
5-((4-Nitrophenoxy)methyl)-3-phenyl-4,5-dihydroisoxazole is unique due to its isoxazole ring, which imparts specific chemical and biological properties.
特性
CAS番号 |
93979-33-0 |
|---|---|
分子式 |
C16H14N2O4 |
分子量 |
298.29 g/mol |
IUPAC名 |
5-[(4-nitrophenoxy)methyl]-3-phenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C16H14N2O4/c19-18(20)13-6-8-14(9-7-13)21-11-15-10-16(17-22-15)12-4-2-1-3-5-12/h1-9,15H,10-11H2 |
InChIキー |
HWSCRCWCJFWZQO-UHFFFAOYSA-N |
正規SMILES |
C1C(ON=C1C2=CC=CC=C2)COC3=CC=C(C=C3)[N+](=O)[O-] |
溶解性 |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


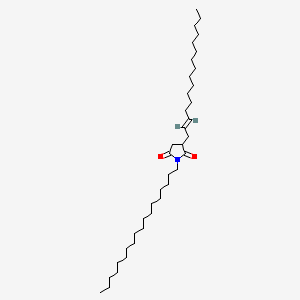

![[3-(4-Phenylbutan-2-yl)-1,3-oxazolidin-5-yl]methanol](/img/structure/B12905644.png)
![2,2'-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12905649.png)
![1-Benzyl-3-[1-(1h-indol-3-yl)ethyl]piperidin-4-one](/img/structure/B12905657.png)
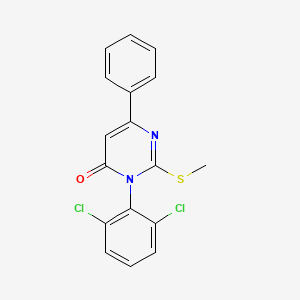
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-pyridinyl)-](/img/structure/B12905659.png)
![2-Chloro-N-[4-(3-methyl-1,2-oxazol-5-yl)phenyl]acetamide](/img/structure/B12905661.png)
